molecular formula C12H20O B2800117 Spiro[5.6]dodecan-3-one CAS No. 130065-92-8

Spiro[5.6]dodecan-3-one

Cat. No.: B2800117
CAS No.: 130065-92-8
M. Wt: 180.291
InChI Key: KVQVBEZGTFSTFS-UHFFFAOYSA-N
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Description

Spiro[5.6]dodecan-3-one: is a spirocyclic ketone with the molecular formula C12H20O It features a unique structure where two rings are connected through a single carbon atom, forming a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[5.6]dodecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive coupling of cyclic ketones. For example, cyclopentanone can be reacted with titanium tetrachloride and zinc powder under a nitrogen atmosphere to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.6]dodecan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding spirocyclic lactones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Spirocyclic lactones.

    Reduction: Spirocyclic alcohols.

    Substitution: Halogenated spirocyclic compounds.

Scientific Research Applications

Spiro[5.6]dodecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[5.6]dodecan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.6]dodecan-7-one
  • Spiro[4.7]dodecan-6-one
  • Spiro[5.5]undecan-1-one

Uniqueness

Spiro[56]dodecan-3-one is unique due to its specific spirocyclic structure and the position of the ketone group This configuration imparts distinct chemical properties and reactivity compared to other spirocyclic compounds

Properties

IUPAC Name

spiro[5.6]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVBEZGTFSTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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